Vildagliptin N-oxide

Forced Degradation HPLC Method Development Impurity Profiling

Vildagliptin N-oxide is the primary oxidative degradation impurity of the antidiabetic drug vildagliptin (Galvus®). This certified reference standard is mandated for ANDA submissions, enabling precise identification and quantification during stability-indicating HPLC method validation per ICH guidelines. Unlike generic materials, it provides the traceability and comprehensive characterization data (CoA) required to demonstrate control over this specific impurity in drug substance and product, ensuring regulatory compliance for batch release.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B15382387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin N-oxide
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C[NH+](C23CC4CC(C2)CC(C4)(C3)O)[O-])C#N
InChIInChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,20,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1
InChIKeyZOFMUZJZEAOKOY-HHUWHTLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin N-oxide for Analytical Reference Standards and Pharmaceutical Impurity Analysis


Vildagliptin N-oxide is a characterized oxidative impurity and potential metabolite of the oral antidiabetic drug vildagliptin . It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Chemically, it is (2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)oxidoazane, with a molecular formula of C17H25N3O3 and a molecular weight of 319.41 g/mol [1]. This compound is primarily utilized as an analytical reference standard for method development, validation, and quality control (QC) applications in the pharmaceutical industry, particularly for Abbreviated New Drug Applications (ANDAs) and commercial production [2].

Why Generic Vildagliptin Impurity Standards Cannot Replace Vildagliptin N-oxide in Critical Assays


Vildagliptin N-oxide is not a therapeutic agent but a specific impurity standard. Therefore, substitution with other vildagliptin impurities or related compounds is not feasible for analytical applications requiring precise identification and quantification of this N-oxide species. The compound's unique chemical identity—arising from the oxidation of the tertiary amine on the adamantyl moiety of vildagliptin—dictates its distinct chromatographic behavior and spectral properties . Its use is mandated for regulatory compliance, method validation, and stability studies to demonstrate control over this particular impurity in vildagliptin drug substance and product [1]. Unlike generic reference materials, certified Vildagliptin N-oxide standards are accompanied by detailed Certificates of Analysis (CoA) and characterization data that meet stringent ICH guidelines, ensuring traceability and reliability in QC processes .

Vildagliptin N-oxide: Quantitative Evidence for Method Validation and Impurity Control


Identification and Resolution of Vildagliptin N-oxide in Forced Degradation Studies

In forced degradation studies, Vildagliptin N-oxide is formed as a major oxidative degradant. The development of a robust, stability-indicating HPLC method requires the resolution of this N-oxide peak from the parent drug and other impurities. Vildagliptin N-oxide was specifically identified and its peak was well-resolved under the validated chromatographic conditions, which is essential for accurate quantification [1].

Forced Degradation HPLC Method Development Impurity Profiling

Stability-Indicating Method Validation for Vildagliptin N-oxide Quantification

The development and validation of analytical methods for Vildagliptin N-oxide are essential for pharmaceutical quality control. The validated RP-HPLC method demonstrates linearity, accuracy, and precision for the quantification of Vildagliptin N-oxide, ensuring reliable measurement within specified limits [1].

Method Validation Quality Control Stability Studies

Identity Confirmation of Vildagliptin N-oxide via Advanced Spectroscopic Characterization

Vildagliptin N-oxide was unequivocally identified and its structure confirmed using advanced spectroscopic techniques, including LC-MS and 1D/2D NMR (1H NMR, 13C NMR, DEPT) [1]. This characterization is critical for confirming the identity of the impurity formed during forced degradation studies and for establishing its unique spectral fingerprint.

NMR Spectroscopy Impurity Characterization Structural Elucidation

Degradation Kinetics and Relative Formation of Vildagliptin N-oxide under Stress Conditions

Vildagliptin undergoes significant degradation under oxidative stress, with Vildagliptin N-oxide being a primary degradation product. The degradation of vildagliptin follows pseudo-first-order kinetics, and the rate constant for degradation under oxidative conditions is quantified, allowing prediction of impurity formation [1].

Degradation Kinetics Forced Degradation Stability Prediction

Key Application Scenarios for Vildagliptin N-oxide Reference Standards


Analytical Method Development and Validation for ANDA Submissions

Pharmaceutical companies developing generic versions of vildagliptin tablets (e.g., Galvus®) require a highly characterized Vildagliptin N-oxide reference standard. This is essential for developing and validating stability-indicating HPLC methods per ICH guidelines [1]. The standard is used to establish system suitability, determine relative retention times (RRT), and demonstrate that the method can accurately quantify this specific impurity in the presence of the drug substance and other excipients, a key requirement for ANDA submissions [2].

Forced Degradation Studies for Stability Profiling

During the forced degradation of vildagliptin drug substance and product, Vildagliptin N-oxide is a primary degradation product formed under oxidative stress [3]. A pure reference standard is indispensable for identifying and quantifying this degradant, enabling researchers to establish degradation pathways and validate the stability-indicating power of their analytical methods [4].

Routine Quality Control and Batch Release Testing

For commercial production of vildagliptin, QC laboratories rely on Vildagliptin N-oxide standards for routine impurity profiling. The standard allows for the accurate quantification of this impurity in finished drug products against a pre-defined specification limit (e.g., 0.5%), ensuring batch-to-batch consistency and regulatory compliance before product release [1].

Pharmacopeial Monograph Development

Organizations involved in establishing or updating pharmacopeial monographs (e.g., USP, EP) for vildagliptin require well-characterized impurity standards. Vildagliptin N-oxide, as a potential specified impurity, is a critical reference material for collaborative studies to define acceptable limits and validate compendial methods [2].

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